FLT3 Kinase Target Engagement Distinguishes para-OCF3 Benzamide from Dimethylthiophene Influenza Inhibitor Analogs
N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide (SC-203048) is functionally validated as a FLT3-selective inhibitor with in vivo efficacy in AML xenograft models [1]. In contrast, the closely related dimethylthiophene analog VF-57a (compound 23 in Rimaux et al. 2025) shows no FLT3 activity and instead targets influenza hemagglutinin with EC50 values of 0.92–1.1 μM against A/H1N1 in MDCK cells [2]. These two compounds share the N-[(thiophen-3-yl)methyl]benzamide scaffold but differ only in thiophene methylation (none vs. 2,5-dimethyl) and benzamide para-substitution (OCF3 vs. Cl/CF3). This divergence in target engagement demonstrates that the unsubstituted thiophene paired with para-OCF3 directs kinase inhibition, whereas dimethylthiophene with meta electron-withdrawing groups directs antiviral fusion inhibition.
| Evidence Dimension | Primary biological target and functional activity |
|---|---|
| Target Compound Data | FLT3 kinase inhibition; in vivo AML xenograft tumor growth suppression when combined with NF-κB inhibitor parthenolide (10 μg/kg, 7× every 2nd day) [1] |
| Comparator Or Baseline | VF-57a (dimethylthiophene analog): no FLT3 activity reported; EC50 = 0.92–1.1 μM against A/H1N1 (PR8/Virg09) in MDCK cells; influenza HA fusion inhibitor [2] |
| Quantified Difference | Qualitative target switch: FLT3 kinase → influenza HA. VF-57a EC50 ≈ 0.9 μM for antiviral activity; SC-203048 FLT3 inhibition potency not reported as standalone IC50 in published sources. |
| Conditions | SC-203048: THP-1 AML xenograft in athymic BALB/c nude mice, combination with parthenolide. VF-57a: MDCK cells, CPE reduction assay (MTS readout), A/PR/8/34 and A/Virginia/ATCC3/2009 strains. |
Why This Matters
Researchers targeting FLT3-driven AML must select the para-OCF3, unsubstituted-thiophene variant (CAS 1396858-36-8) rather than dimethylthiophene analogs, which are biologically inert against FLT3.
- [1] Wang C, et al. Combined effects of FLT3 and NF-κB selective inhibitors on acute myeloid leukemia in vivo. J Biochem Mol Toxicol. 2012;26(1):35-43. PMID: 21928377. doi:10.1002/jbt.20411. View Source
- [2] Rimaux S, et al. N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus. J Med Chem. 2025;68(17):18491-18518. Table 1: compound 23 (VF-57a) EC50 values. doi:10.1021/acs.jmedchem.5c01357. View Source
